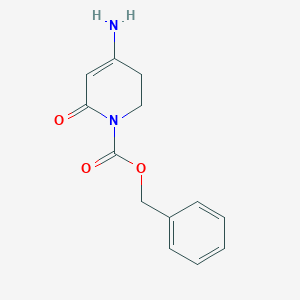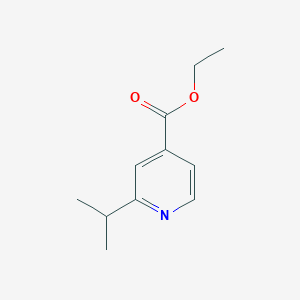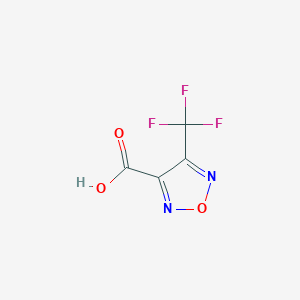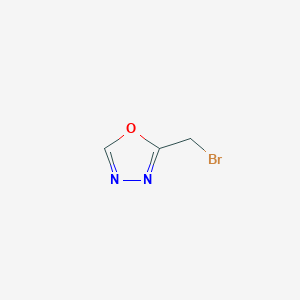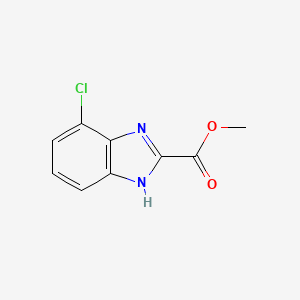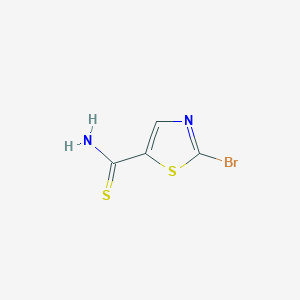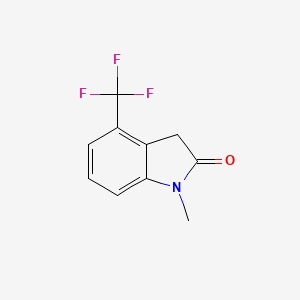![molecular formula C7H6N4O2 B13673832 3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673832.png)
3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl group at the 3-position and a nitro group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[4,3-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production of 3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves large-scale microwave-mediated reactions. The scalability of this method, along with its good functional group tolerance, makes it suitable for industrial applications .
化学反応の分析
Types of Reactions
3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of 3-Methyl-5-amino-[1,2,4]triazolo[4,3-a]pyridine.
Substitution: Formation of various substituted triazolopyridines depending on the nucleophile used.
科学的研究の応用
3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as Janus kinases (JAK1 and JAK2) and prolyl hydroxylase domain-containing protein 1 (PHD-1).
Biological Studies: The compound exhibits biological activities such as acting as an inverse agonist for retinoic acid receptor-related orphan receptor gamma (RORγt).
Material Sciences: It is used in the development of materials with specific electronic properties.
作用機序
The mechanism of action of 3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For example, as an inhibitor of Janus kinases, it binds to the ATP-binding site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of inflammatory responses and cell proliferation .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antibacterial activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as inhibitors of enzymes like JAK1 and JAK2.
Uniqueness
3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both a methyl and a nitro group allows for diverse chemical modifications and applications in medicinal chemistry and material sciences.
特性
分子式 |
C7H6N4O2 |
|---|---|
分子量 |
178.15 g/mol |
IUPAC名 |
3-methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6N4O2/c1-5-8-9-6-3-2-4-7(10(5)6)11(12)13/h2-4H,1H3 |
InChIキー |
GFWOLQNPGVLFDX-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13673762.png)


![4,6-Dichloro-3H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13673771.png)
